molecular formula C19H16N2O3 B12910111 4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one CAS No. 832712-32-0

4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B12910111
CAS No.: 832712-32-0
M. Wt: 320.3 g/mol
InChI Key: GJPIIYMJSOOMOE-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a methoxybenzoyl group, a methyl group, and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 2-methyl-6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-(2-Hydroxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one.

    Reduction: Formation of 4-(2-Methoxybenzyl)-2-methyl-6-phenylpyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Acetylbenzonitrile
  • 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid

Uniqueness

4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups and the pyridazinone core

Properties

CAS No.

832712-32-0

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-(2-methoxybenzoyl)-2-methyl-6-phenylpyridazin-3-one

InChI

InChI=1S/C19H16N2O3/c1-21-19(23)15(12-16(20-21)13-8-4-3-5-9-13)18(22)14-10-6-7-11-17(14)24-2/h3-12H,1-2H3

InChI Key

GJPIIYMJSOOMOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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